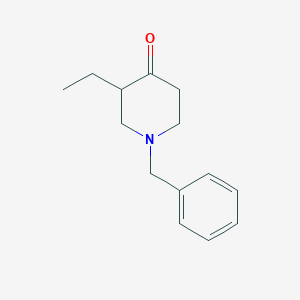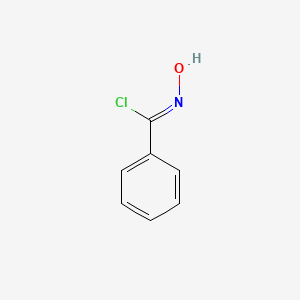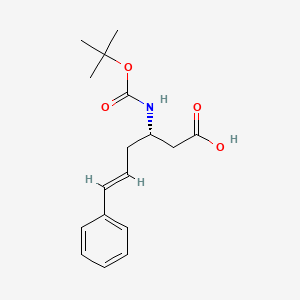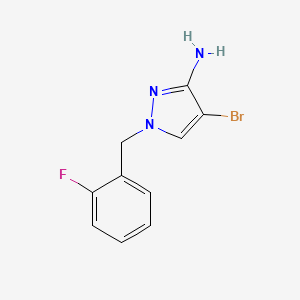
5-Bromo-4,6-diméthylnicotinonitrile
Vue d'ensemble
Description
5-Bromo-4,6-dimethylnicotinonitrile: is a heterocyclic organic compound with the molecular formula C8H7BrN2 . It is a derivative of nicotinonitrile, characterized by the presence of bromine and two methyl groups at the 4 and 6 positions of the pyridine ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4,6-dimethylnicotinonitrile is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, 5-Bromo-4,6-dimethylnicotinonitrile is utilized in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-4,6-dimethylnicotinonitrile are currently unknown . More research is needed to determine which pathways are affected and the downstream effects of these interactions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-4,6-dimethylnicotinonitrile is currently unknown . More research is needed to understand how factors such as temperature, pH, and the presence of other compounds may affect the action of 5-Bromo-4,6-dimethylnicotinonitrile.
Analyse Biochimique
Biochemical Properties
5-Bromo-4,6-dimethylnicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The interactions between 5-Bromo-4,6-dimethylnicotinonitrile and these enzymes are primarily based on its ability to bind to the active sites, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of 5-Bromo-4,6-dimethylnicotinonitrile on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating gene expression, 5-Bromo-4,6-dimethylnicotinonitrile can alter cellular metabolism and promote or inhibit the production of specific proteins. These changes can lead to alterations in cell function, including growth, differentiation, and survival .
Molecular Mechanism
At the molecular level, 5-Bromo-4,6-dimethylnicotinonitrile exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 5-Bromo-4,6-dimethylnicotinonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4,6-dimethylnicotinonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-4,6-dimethylnicotinonitrile remains stable under specific conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-4,6-dimethylnicotinonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and stress response modulation. At higher doses, toxic or adverse effects can occur, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
5-Bromo-4,6-dimethylnicotinonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of specific metabolites by modulating enzyme activity. For example, it may inhibit enzymes involved in the breakdown of certain substrates, leading to an accumulation of metabolites upstream of the inhibited step. These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, 5-Bromo-4,6-dimethylnicotinonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 5-Bromo-4,6-dimethylnicotinonitrile is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 5-Bromo-4,6-dimethylnicotinonitrile provides insights into its mechanisms of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dimethylnicotinonitrile typically involves the bromination of 4,6-dimethylnicotinonitrile. One common method includes the reaction of 4,6-dimethylnicotinonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position.
Industrial Production Methods: Industrial production of 5-Bromo-4,6-dimethylnicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-4,6-dimethylnicotinonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nicotinic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted nicotinonitriles depending on the nucleophile used.
Oxidation Products: 5-Bromo-4,6-dimethylnicotinic acid.
Reduction Products: 5-Bromo-4,6-dimethylaminomethylpyridine.
Comparaison Avec Des Composés Similaires
4,6-Dimethylnicotinonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,4-dimethylnicotinonitrile: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.
5-Bromo-4,6-dimethylnicotinic acid: Oxidized form of the compound with different chemical properties.
Uniqueness: 5-Bromo-4,6-dimethylnicotinonitrile is unique due to the presence of both bromine and nitrile functional groups, which confer distinct reactivity and biological activity. Its specific substitution pattern allows for selective reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
IUPAC Name |
5-bromo-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7(3-10)4-11-6(2)8(5)9/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDZLYWLXOVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C#N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1276572.png)

![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)





